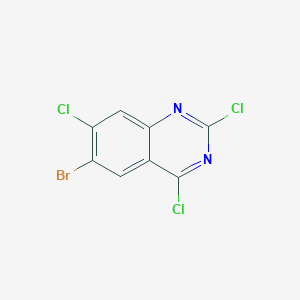

6-Bromo-2,4,7-trichloroquinazoline

Description

Contextualization of Quinazoline (B50416) Scaffolds in Synthetic Chemistry

The quinazoline framework, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, represents a privileged scaffold in the realm of synthetic and medicinal chemistry. nih.gov This structural motif is a cornerstone in the development of a wide array of biologically active molecules. Its significance stems from its presence in numerous natural products, pharmaceuticals, and agrochemicals. The inherent chemical features of the quinazoline nucleus allow for diverse substitutions, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of the resulting derivatives. nih.gov This adaptability has made quinazolines a focal point for the design of novel therapeutic agents targeting a spectrum of diseases. nih.gov

The versatility of the quinazoline scaffold has led to the creation of extensive libraries of compounds, which have been investigated for a multitude of pharmacological activities. Many synthetic methodologies, including multi-component and transition-metal-catalyzed reactions, have been developed to construct and functionalize the quinazoline core efficiently. nih.govnih.gov

Significance of Halogenation in Quinazoline Derivatization

Halogenation of the quinazoline scaffold is a critical strategy in synthetic chemistry, primarily because it provides a versatile handle for further molecular elaboration. Halogenated quinazolines and their quinazolinone precursors are key intermediates for the synthesis of more complex, poly-substituted derivatives. mdpi.com The introduction of halogen atoms (F, Cl, Br, I) onto the quinazoline ring system opens up a gateway to a variety of powerful cross-coupling reactions.

These reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com This capability is fundamental for introducing a diverse range of functional groups and building molecular complexity. The reactivity of the carbon-halogen bond in these metal-catalyzed reactions is generally dependent on the nature of the halogen, following the order C-I > C-Br >> C-Cl. This differential reactivity can be exploited for regioselective functionalization of polyhalogenated quinazolines.

Overview of Research Trajectories for Polyhalogenated Quinazolines

Research involving polyhalogenated quinazolines is largely driven by their potential as advanced synthetic intermediates. The strategic placement of multiple halogen atoms with differing reactivities allows for sequential and site-selective cross-coupling reactions. This approach enables the controlled, stepwise construction of highly functionalized quinazoline derivatives that would be difficult to access through other synthetic routes.

The resulting polysubstituted quinazolines are of significant interest in both medicinal chemistry and materials science. mdpi.com In drug discovery, this strategy allows for the exploration of a wide chemical space around the quinazoline core to optimize biological activity and pharmacokinetic properties. For instance, compounds like 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one serve as key intermediates in the synthesis of potential cytotoxic agents. nih.gov In materials science, the extended conjugated systems that can be built from polyhalogenated quinazolines are explored for their photophysical properties, with potential applications in organic electronics.

Compound Data Tables

Table 1: Properties of Related Halogenated Quinazolines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 6-Bromo-2-chloroquinazoline | C₈H₄BrClN₂ | 243.49 | 882672-05-1 bldpharm.com |

| 6-Bromo-2,4-dichloroquinazoline (B10380) | C₈H₃BrCl₂N₂ | 277.93 | 102393-82-8 nih.govsigmaaldrich.com |

| 6-Bromo-4,7-dichloroquinoline | C₉H₄BrCl₂N | 276.95 | 1260828-07-6 sigmaaldrich.com |

| 7-Bromo-6-chloro-4(3H)-quinazolinone | C₈H₄BrClN₂O | Not Available | Not Available google.com |

Table 2: Synthesis Starting Materials

| Compound Name | Role in Synthesis |

| Anthranilic acid | Starting material for 5-bromoanthranilic acid nih.gov |

| N-Bromosuccinimide (NBS) | Brominating agent for anthranilic acid nih.gov |

| 2,4-Dibromo-5-chlorobenzoic acid | Starting material for 7-bromo-6-chloro-4(3H)-quinazolinone google.com |

| 6-Bromoquinolin-4-ol | Precursor for 6-bromo-4-chloroquinoline (B1276899) atlantis-press.com |

| Phosphorus oxychloride (POCl₃) | Chlorinating agent atlantis-press.com |

Properties

IUPAC Name |

6-bromo-2,4,7-trichloroquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrCl3N2/c9-4-1-3-6(2-5(4)10)13-8(12)14-7(3)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDYPKQCICPGSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)N=C(N=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrCl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 2,4,7 Trichloroquinazoline and Its Precursors

Historical Development of Quinazoline (B50416) Core Synthesis

The journey into quinazoline chemistry began in the late 19th and early 20th centuries. In 1869, Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, by reacting cyanogen (B1215507) with anthranilic acid. smolecule.comnih.gov However, the synthesis of the parent quinazoline heterocycle was first achieved by Bischler and Lang in 1895 through the decarboxylation of a quinazoline-2-carboxylic acid. smolecule.comwikipedia.org A more robust synthesis was later devised by Siegmund Gabriel in 1903. nih.govwikipedia.org Gabriel's method involved the reduction of o-nitrobenzylamine to 2-aminobenzylamine, which was then condensed with formic acid to form a dihydroquinazoline, followed by oxidation to yield the aromatic quinazoline ring. wikipedia.orgnih.gov These foundational methods paved the way for numerous strategies to construct the quinazoline core, many of which rely on derivatives of anthranilic acid as starting materials. smolecule.comnih.gov

| Year | Chemist(s) | Contribution | Reference(s) |

| 1869 | Griess | Synthesis of the first quinazoline derivative from anthranilic acid. | smolecule.comnih.gov |

| 1895 | Bischler & Lang | First synthesis of the parent quinazoline molecule. | smolecule.comwikipedia.org |

| 1903 | Gabriel | Development of a more satisfactory and widely recognized synthesis for the quinazoline core. | nih.govwikipedia.orgnih.gov |

Targeted Synthesis of 6-Bromo-2,4,7-trichloroquinazoline

While no direct, single-step synthesis for this compound is prominently reported, its synthesis can be logically deduced from established methodologies for analogous polyhalogenated quinazolines. The most viable strategy involves a multi-step sequence starting with a pre-functionalized benzene (B151609) ring derivative, followed by the formation of the pyrimidine (B1678525) ring and subsequent halogenation.

Strategies Involving Direct Halogenation

The term "direct halogenation" in this context primarily refers to the conversion of keto groups on a quinazoline-2,4-dione precursor to chloro groups, rather than the addition of halogens to an unactivated aromatic ring. This transformation is a critical step in synthesizing halo-substituted quinazolines. The key reagent for this conversion is phosphorus oxychloride (POCl₃), often used at reflux temperatures. semanticscholar.orgresearchgate.netlongdom.org

A common precursor for the title compound would be 6-bromo-7-chloroquinazoline-2,4(1H,3H)-dione. The treatment of this dione (B5365651) with a strong chlorinating agent like neat phosphorus oxychloride, or a mixture of POCl₃ and phosphorus pentachloride (PCl₅), would replace the hydroxyl groups of the tautomeric enol form at positions 2 and 4 with chlorine atoms. This reaction effectively aromatizes the pyrimidine ring, yielding the 2,4-dichloro derivative. Research on analogous compounds shows that this chlorination is a standard and effective procedure for producing 2,4-dichloroquinazolines from their corresponding diones. longdom.orgacs.org

Cyclization Approaches to the Quinazoline Nucleus

The construction of the quinazoline nucleus is the foundational stage of the synthesis. For a polysubstituted target like this compound, the synthesis begins with an appropriately substituted benzene derivative. A logical starting material is 2-amino-5-bromo-4-chlorobenzoic acid.

A widely used and robust method for forming the quinazoline-2,4-dione is the cyclization of an anthranilic acid derivative with urea. semanticscholar.orgacs.org In this approach, 2-amino-5-bromo-4-chlorobenzoic acid would be heated with excess urea. This reaction proceeds via nucleophilic attack of the amino group onto urea, followed by intramolecular cyclization and loss of ammonia (B1221849) to form the stable, fused heterocyclic dione, 6-bromo-7-chloroquinazoline-2,4(1H,3H)-dione. This dione serves as the immediate precursor for the final chlorination step. Spectroscopic data for the closely related 6-bromoquinazoline-2,4(1H,3H)-dione and 7-chloroquinazoline-2,4(1H,3H)-dione are well-documented, confirming the viability of this synthetic intermediate. jst.go.jp

Precursor Functionalization and Ring Closure

This synthetic strategy is defined by the principle of constructing the complex heterocyclic system from a simpler, functionalized precursor. The entire substitution pattern of the final molecule is determined by the choice of the initial starting material.

The synthesis of the required 2-amino-5-bromo-4-chlorobenzoic acid precursor itself involves standard aromatic functionalization reactions. The sequence would typically start from a commercially available chlorotoluene or chloroaniline, followed by a series of electrophilic aromatic substitution reactions (nitration, bromination) and functional group manipulations (reduction of a nitro group to an amine, oxidation of a methyl group to a carboxylic acid) to install the substituents in the correct positions prior to the key cyclization step. The one-pot reaction of 2,4-dibromo-5-chlorobenzoic acid with formamidine (B1211174) acetate (B1210297) has also been reported for the synthesis of the related 7-bromo-6-chloro-4(3H)-quinazolinone, showcasing a direct cyclization approach from a benzoic acid derivative. google.com

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis, particularly the critical chlorination step of the quinazoline-2,4-dione, is highly dependent on the reaction conditions. The conversion of quinazolinones to chloroquinazolines using POCl₃ has been studied in detail. nih.gov

The reaction proceeds in two main stages: an initial phosphorylation of the quinazolinone at low temperature (below 25 °C) under basic conditions, followed by conversion to the chloroquinazoline upon heating to 70-90 °C. nih.gov The choice of base is important; tertiary amines with a pKa greater than 9 are effective. nih.gov The use of additives can also influence the reaction outcome. For instance, adding a catalytic amount of N,N-dimethylformamide (DMF) or a base like 2,6-lutidine or N,N-diethylaniline can accelerate the reaction and improve yields. semanticscholar.orgatlantis-press.com Controlling the temperature and the rate of addition of POCl₃ is crucial to suppress the formation of byproducts. nih.gov A minimum of one molar equivalent of POCl₃ is necessary for the efficient conversion of intermediates to the final product. nih.gov

| Chlorinating Agent | Additive/Base | Temperature | Key Observation | Reference(s) |

| POCl₃ | None | Reflux | Standard method for converting diones to dichloroquinazolines. | longdom.org |

| POCl₃ | 2,6-Lutidine | Reflux | Catalytic base can improve reaction efficiency. | semanticscholar.org |

| POCl₃ | Tertiary Amine (pKₐ > 9) | <25°C then 70-90°C | Two-stage reaction allows for controlled formation and conversion of phosphorylated intermediates. | nih.gov |

| Thionyl Chloride (SOCl₂) | DMF | Reflux | Alternative chlorinating agent for certain quinazolinone substrates. | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

While the final chlorination step often uses harsh reagents like POCl₃, green chemistry principles can be applied to the synthesis of the quinazoline core precursors. Modern synthetic methods aim to reduce environmental impact by using less hazardous solvents, lowering energy consumption, and improving atom economy.

For the synthesis of the quinazolinone core, several green techniques have been developed:

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and often improves yields for the synthesis of quinazolinone derivatives from anthranilic acids. tandfonline.comnih.govproquest.com

Deep Eutectic Solvents (DES) : DES, such as a mixture of choline (B1196258) chloride and urea, can act as both a recyclable, non-toxic solvent and a catalyst for the synthesis of quinazolinones. tandfonline.commdpi.comresearchgate.net These have been successfully used in the synthesis of 2-mercaptoquinazolin-4(3H)-ones from anthranilic acids. mdpi.comresearchgate.net

Ultrasound-Promoted Synthesis : The use of ultrasonic irradiation is another energy-efficient method that can promote the synthesis of quinazolinone derivatives, often at room temperature and with improved yields compared to conventional heating. nih.govmdpi.com

Water as a Solvent : Some methods have been developed for the synthesis of quinazoline-2,4(1H,3H)-diones using water as the solvent at room temperature, representing a significant improvement in environmental safety. jst.go.jp

These green methodologies are primarily applicable to the formation of the initial quinazoline-2,4-dione ring from the substituted anthranilic acid precursor. Applying a method like microwave-assisted synthesis or using a deep eutectic solvent could make the production of the 6-bromo-7-chloroquinazoline-2,4(1H,3H)-dione intermediate more sustainable.

| Green Method | Key Feature(s) | Applicable Step | Reference(s) |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields. | Quinazolinone core formation. | tandfonline.comnih.govproquest.com |

| Deep Eutectic Solvents (DES) | Recyclable, non-toxic solvent and catalyst. | Quinazolinone core formation. | tandfonline.commdpi.comresearchgate.net |

| Ultrasound-Assisted Synthesis | Energy efficient, can be performed at room temperature. | Quinazolinone core formation. | nih.govmdpi.com |

| Reaction in Water | Environmentally benign solvent. | Quinazoline-2,4-dione synthesis. | jst.go.jp |

Chemical Reactivity and Functional Group Transformations of 6 Bromo 2,4,7 Trichloroquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the 6-Bromo-2,4,7-trichloroquinazoline scaffold. The reactivity of the different halogenated positions is not uniform and is governed by the electronic properties of the quinazoline (B50416) ring system. The nitrogen atoms exert a strong electron-withdrawing effect, particularly at the C-2 and C-4 positions, making them highly electrophilic and thus prone to nucleophilic attack.

In studies of related 2,4-dichloroquinazoline (B46505) precursors, it has been consistently demonstrated that the C-4 position is the most susceptible to nucleophilic attack. mdpi.comrsc.orgnih.gov This enhanced reactivity is attributed to the effective stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atom at position 3. The C-2 position, situated between two nitrogen atoms, is also activated towards nucleophilic substitution, though generally to a lesser extent than the C-4 position. mdpi.com For a second substitution to occur at the C-2 position, more forcing reaction conditions, such as higher temperatures, are typically required. mdpi.com

The bromo group at the C-6 position is part of the benzene (B151609) ring portion of the quinazoline system. Its reactivity in SNAr reactions is generally lower than that of the chloro groups at the C-2 and C-4 positions. This is because the C-6 position is not as strongly activated by the electron-withdrawing effects of the heterocyclic nitrogen atoms. While direct experimental data for SNAr at the C-6 position of this compound is limited, it is anticipated that harsh reaction conditions would be necessary to achieve substitution at this site, especially in the presence of the more reactive C-2 and C-4 chloro substituents.

The chloro groups at the C-2, C-4, and C-7 positions exhibit differential reactivity in SNAr reactions.

C-4 Position: As established with various 2,4-dihaloquinazolines, the chloro group at the C-4 position is the most reactive towards a wide range of nucleophiles, including amines and alkoxides. mdpi.comrsc.org This high reactivity allows for selective monosubstitution at this position under relatively mild conditions.

C-2 Position: The chloro group at the C-2 position is the second most reactive site for nucleophilic attack. Its reactivity is enhanced by the adjacent nitrogen atoms at positions 1 and 3. After substitution at the C-4 position, a subsequent substitution at C-2 can often be achieved under more vigorous conditions.

C-7 Position: The chloro group at the C-7 position is the least reactive of the three chloro substituents in SNAr reactions. Similar to the bromo group at C-6, it is located on the carbocyclic ring and is less influenced by the activating effect of the pyrimidine (B1678525) ring nitrogens. Consequently, substitution at this position is expected to be the most challenging to achieve via an SNAr mechanism.

The regioselectivity of SNAr reactions on this compound is predominantly dictated by the electronic activation of the different carbon-halogen bonds. The predictable order of reactivity allows for a sequential and controlled functionalization of the quinazoline scaffold.

| Position | Halogen | Expected SNAr Reactivity | Rationale |

| C-4 | Chloro | Highest | Strong activation by adjacent N-3 atom. |

| C-2 | Chloro | High | Activation by two adjacent nitrogen atoms (N-1 and N-3). |

| C-6 | Bromo | Low | Less electronic activation from the heterocyclic part. |

| C-7 | Chloro | Lowest | Less electronic activation from the heterocyclic part. |

This table presents the expected relative reactivity based on established principles for halogenated quinazolines.

Stereoselectivity is generally not a factor in these SNAr reactions as the incoming nucleophile replaces the halogen on a planar aromatic ring, and no new stereocenters are typically formed unless the nucleophile itself is chiral.

Electrophilic Aromatic Substitution on the Quinazoline Core

The quinazoline ring system is inherently electron-deficient due to the presence of the two nitrogen atoms. The addition of four strongly electron-withdrawing halogen atoms in this compound further deactivates the aromatic system towards electrophilic attack. For the parent quinazoline, theoretical calculations predict that electrophilic substitution, such as nitration, would preferentially occur at positions 8 and 6. mdpi.com However, the high degree of halogenation in the target molecule is expected to render electrophilic aromatic substitution reactions exceedingly difficult to achieve under standard conditions. The strong deactivating effect of the halogens would require harsh reaction conditions, which may lead to degradation of the quinazoline core rather than the desired substitution. Therefore, electrophilic aromatic substitution is not considered a synthetically viable method for the functionalization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the derivatization of this compound. The regioselectivity of these reactions is governed by the relative reactivity of the carbon-halogen bonds in the oxidative addition step of the catalytic cycle.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with an organic halide, is a widely used cross-coupling reaction. The reactivity of the different halogens in the Suzuki-Miyaura coupling generally follows the order: I > Br > OTf > Cl. nih.gov This is in contrast to the reactivity order often observed in SNAr reactions.

For polyhalogenated quinazolines, the site of the Suzuki-Miyaura coupling is determined by a combination of the inherent reactivity of the halogen and the electronic environment of the carbon to which it is attached. Research on the regioselective palladium-catalyzed cross-coupling of 2,4,7-trichloroquinazoline (B1295576) has shown a reactivity order of C-4 > C-2 > C-7. nsf.gov Furthermore, studies on 6-bromo-2,4-dichloroquinazoline (B10380) have indicated that coupling can occur at both the C-4 and C-6 positions. chim.it

Based on these findings, a predicted order of reactivity for the Suzuki-Miyaura coupling on this compound can be established. The C-6 bromo bond is expected to be more reactive than the C-Cl bonds due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. Among the chloro substituents, the C-4 position remains the most activated towards oxidative addition due to the electronic influence of the quinazoline nitrogens.

| Position | Halogen | Expected Suzuki-Miyaura Reactivity | Rationale |

| C-6 | Bromo | Highest | Higher intrinsic reactivity of C-Br bond in oxidative addition. |

| C-4 | Chloro | High | Strong electronic activation from N-3. |

| C-2 | Chloro | Moderate | Electronic activation from N-1 and N-3. |

| C-7 | Chloro | Lowest | Least activated C-Cl bond. |

This table presents the expected relative reactivity based on established principles for palladium-catalyzed cross-coupling reactions of halogenated heterocycles.

This differential reactivity allows for the selective and sequential introduction of various aryl and heteroaryl groups onto the quinazoline scaffold, providing a versatile route to complex, polysubstituted quinazoline derivatives.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is a powerful tool for the formation of carbon-carbon bonds. In the case of this compound, the different halogen atoms offer sites for regioselective alkynylation. Generally, the reactivity of aryl halides in palladium-catalyzed reactions follows the order I > Br > Cl. Therefore, the carbon-bromine bond at the C-6 position is the most probable site for initial Sonogashira coupling, while the chloro substituents at C-2, C-4, and C-7 would require more forcing reaction conditions to react.

This selective reactivity allows for the introduction of an alkynyl group at the C-6 position while preserving the chloro substituents for subsequent transformations. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst (e.g., CuI), and a base, typically an amine like triethylamine (B128534) or diisopropylethylamine.

Table 1: General Conditions for Sonogashira Coupling of Aryl Bromides

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Co-catalyst | CuI |

| Base | Triethylamine, Diisopropylethylamine |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Temperature | Room Temperature to 80 °C |

By carefully controlling the reaction conditions, it is possible to achieve selective coupling at the C-6 position, yielding 6-alkynyl-2,4,7-trichloroquinazolines. These products can serve as intermediates for the synthesis of more complex molecules, including polycyclic aromatic systems.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of an aryl halide or triflate with an amine. For this compound, this reaction provides a direct route to amino-substituted quinazolines. Similar to the Sonogashira coupling, the C-6 bromo-substituent is expected to be more reactive than the chloro-substituents, allowing for selective amination at this position.

The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and can influence its selectivity. A variety of primary and secondary amines can be used as coupling partners, leading to a diverse range of 6-amino-2,4,7-trichloroquinazoline derivatives.

Table 2: Typical Reagents for Buchwald-Hartwig Amination

| Component | Examples |

|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | XPhos, SPhos, BINAP |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

The resulting amino-quinazolines are valuable intermediates in medicinal chemistry, as the amino group can be further functionalized.

Negishi and Stille Coupling

The Negishi and Stille couplings are versatile palladium-catalyzed cross-coupling reactions that form carbon-carbon bonds by reacting an organometallic compound with an organic halide.

The Negishi coupling utilizes an organozinc reagent. The reaction of this compound with an organozinc compound in the presence of a palladium catalyst would likely lead to the formation of a new carbon-carbon bond at the C-6 position.

The Stille coupling employs an organotin reagent. This reaction is known for its tolerance of a wide variety of functional groups. The coupling of this compound with an organostannane would also be expected to occur selectively at the C-6 position.

Table 3: Comparison of Negishi and Stille Coupling

| Feature | Negishi Coupling | Stille Coupling |

|---|---|---|

| Organometallic Reagent | Organozinc (R-ZnX) | Organotin (R-SnR'₃) |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄, PdCl₂(AsPh₃)₂ |

| Key Advantage | High reactivity of organozinc reagents | High functional group tolerance |

| Key Disadvantage | Moisture sensitivity of organozinc reagents | Toxicity and removal of tin byproducts |

These coupling reactions are instrumental in synthesizing complex quinazoline derivatives with new carbon frameworks, which are of interest in materials science and pharmaceutical research.

Reduction and Oxidation Reactions of the Quinazoline Ring System

The quinazoline ring system can undergo both reduction and oxidation reactions, altering its electronic properties and reactivity.

Reduction: The pyrimidine ring of the quinazoline system is susceptible to reduction. Catalytic hydrogenation, for example using H₂ gas with a palladium on carbon (Pd/C) catalyst, can reduce the quinazoline to a 1,2,3,4-tetrahydroquinazoline. The harshness of the conditions required can sometimes lead to dehalogenation.

Oxidation: The nitrogen atoms in the quinazoline ring can be oxidized, typically to form N-oxides. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can selectively oxidize one of the ring nitrogens. The oxidation of quinazolines can lead to a mixture of N-1 and N-3 oxides. nih.gov The pyrimidine nucleus, however, can be sensitive to hydrolysis and ring-opening under oxidative conditions, which may result in lower yields. nih.gov

Modifications of the Quinazoline Nitrogen Atoms

The nitrogen atoms of the quinazoline ring, N-1 and N-3, are potential sites for functionalization, such as alkylation and acylation. However, the presence of the strongly electron-withdrawing chloro substituents in this compound reduces the nucleophilicity of these nitrogen atoms, making such reactions more challenging compared to unsubstituted quinazoline.

N-alkylation can be achieved using alkyl halides in the presence of a base. repec.orguw.edu For quinazolinone systems, alkylation typically occurs at the N-3 position. repec.org Visible light-promoted N-alkylation has also been reported for quinazolin-4(3H)-ones. rsc.org While direct N-alkylation of this compound may be difficult, it might be possible under more forcing conditions or through alternative synthetic routes.

Formation of Polycyclic Systems Incorporating the this compound Moiety

The this compound scaffold is an excellent starting material for the construction of larger, polycyclic, and fused heterocyclic systems. This can be achieved through intramolecular cyclization reactions of appropriately functionalized quinazoline derivatives.

A common strategy involves a two-step process:

Functionalization: A palladium-catalyzed cross-coupling reaction (e.g., Sonogashira, Suzuki, or Buchwald-Hartwig) is used to introduce a side chain at one of the halogenated positions (preferentially C-6). This side chain must contain a functional group capable of a subsequent cyclization reaction.

Cyclization: An intramolecular reaction is then induced to form a new ring fused to the quinazoline core.

For instance, a Sonogashira coupling to introduce a 2-aminophenylacetylene at the C-6 position could be followed by an intramolecular cyclization to form an indole-fused quinazoline system. Similarly, functionalization with a group capable of intramolecular C-H activation or a nucleophilic aromatic substitution can lead to the formation of diverse polycyclic structures. nih.govnih.govresearchgate.net The synthesis of polycyclic quinazolinones has been achieved through Ugi four-component reactions followed by palladium-catalyzed annulation or radical-induced cyclization. nih.gov

Mechanistic Investigations of Reactions Involving 6 Bromo 2,4,7 Trichloroquinazoline

Elucidation of SNAr Reaction Pathways

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of 6-bromo-2,4,7-trichloroquinazoline. The regioselectivity of these reactions is dictated by the electronic properties of the quinazoline (B50416) ring system, which is influenced by the nitrogen atoms and the halogen substituents.

The quinazoline core inherently possesses positions that are more susceptible to nucleophilic attack. Theoretical studies on related 2,4-dichloroquinazolines have shown that the carbon atom at the 4-position has a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it the most electrophilic center. mdpi.comresearchgate.net This increased electrophilicity is attributed to the "α-nitrogen effect," where the adjacent nitrogen atom at position 3 stabilizes the transition state of nucleophilic attack at C-4. researchgate.net Consequently, SNAr reactions on 2,4-dichloro and 2,4,7-trichloroquinazoline (B1295576) precursors consistently show a strong preference for substitution at the C-4 position. mdpi.comnih.gov

In the case of this compound, the same principle applies. The C-4 position is the most activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the adjacent nitrogen and the chlorine atom. The chlorine atoms at positions 2 and 7, and the bromine atom at position 6, also activate the ring towards nucleophilic attack but to a lesser extent compared to the C-4 position.

Experimental work on the closely related 2,4,7-trichloroquinazoline has demonstrated that selective SNAr at positions other than C-4 requires a strategic approach. nih.gov To achieve substitution at the C-2 or C-7 positions, the highly reactive C-4 position is often temporarily blocked. For instance, treatment of 2,4,7-trichloroquinazoline with a soft nucleophile like isopropyl mercaptan results in exclusive substitution at the C-4 position, forming a thioether. nih.gov This deactivates the C-4 position, allowing for subsequent reactions at the less reactive sites.

A general mechanism for the SNAr reaction at the C-4 position involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the chloride leaving group to restore aromaticity.

Understanding Catalytic Cycles in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with this compound. The general catalytic cycle for these reactions, for instance a Suzuki-Miyaura coupling, involves a sequence of well-defined steps. nobelprize.orglibretexts.org

The catalytic cycle typically begins with the oxidative addition of the haloquinazoline to a low-valent palladium(0) complex. This step involves the insertion of the palladium into the carbon-halogen bond, leading to a palladium(II) intermediate. The relative reactivity of the carbon-halogen bonds is a critical factor in determining the regioselectivity of this step. Generally, the order of reactivity is C-I > C-Br > C-Cl. In this compound, the C-Br bond at position 6 is inherently more reactive towards oxidative addition than the C-Cl bonds at positions 2, 4, and 7. However, the electronic activation of the C-4 position can lead to competitive or even preferential oxidative addition at the C-4-Cl bond, especially with catalysts that are sensitive to the electronic environment. researchgate.net

Following oxidative addition, transmetalation occurs, where the organic group from the organometallic coupling partner (e.g., an organoboron compound in a Suzuki reaction) is transferred to the palladium(II) center, displacing the halide. The final step is reductive elimination , where the two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Research on 2,4,7-trichloroquinazoline has shown that regioselective cross-coupling can be achieved by carefully controlling the reaction conditions and employing a strategy of temporary deactivation of the most reactive site. nih.gov For example, after blocking the C-4 position as a thioether, a regioselective Suzuki-Miyaura coupling can be performed at the C-2 position. nih.gov Subsequently, a desulfitative coupling can be used to introduce a substituent at the C-4 position, followed by a final cross-coupling at the C-7 position. nih.gov This sequential approach allows for the synthesis of fully substituted quinazolines.

The presence of the 6-bromo substituent introduces an additional layer of complexity and opportunity. While the C-4 position remains the most electrophilic for SNAr, the C-6 bromo group is often the most reactive site for palladium-catalyzed cross-coupling reactions due to the weaker C-Br bond compared to the C-Cl bonds. This differential reactivity allows for selective functionalization at the C-6 position, followed by subsequent modifications at the chloro-substituted positions.

Kinetic Studies of Key Transformations

For SNAr reactions on this compound, the rate of reaction would be expected to follow the general trend of leaving group ability, which is typically I > Br > Cl > F. However, the electronic activation at the C-4 position makes the C-Cl bond at this position exceptionally labile in SNAr reactions.

In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step can vary depending on the specific reaction type, catalyst, and substrates. In many cases, the oxidative addition step is rate-limiting. The relative rates of oxidative addition at the different halogenated positions of this compound would be C-Br > C-Cl. However, the electronic environment of each position also plays a crucial role.

The following table summarizes the expected relative reactivity for different positions in this compound in key reaction types, based on established principles and data from related compounds.

Identification of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for confirming mechanistic proposals. In SNAr reactions, the key intermediate is the Meisenheimer complex. While often transient, these intermediates can sometimes be detected and characterized by spectroscopic methods such as NMR and UV-Vis spectroscopy, particularly at low temperatures. For the reaction of this compound with a nucleophile, the formation of a Meisenheimer complex would involve the attack of the nucleophile at one of the carbon atoms bearing a halogen, leading to a tetrahedral, sp3-hybridized carbon in the ring and delocalization of the negative charge over the aromatic system.

In palladium-catalyzed cross-coupling reactions, the intermediates are organopalladium species. The Pd(II) intermediates formed after oxidative addition can, in some cases, be isolated and characterized by X-ray crystallography or studied in solution using techniques like 31P NMR spectroscopy if phosphine (B1218219) ligands are used. For example, the oxidative addition of this compound to a Pd(0) complex would be expected to form a [Pd(II)(quinazoline-6-yl)(Br)Ln] complex as a key intermediate. Subsequent intermediates in the catalytic cycle, such as the transmetalation product and the species just before reductive elimination, are generally more challenging to isolate due to their high reactivity.

The following table outlines the key proposed intermediates in the reactions of this compound.

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 2,4,7 Trichloroquinazoline Derivatives

High-Resolution Mass Spectrometry for Novel Adducts

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of synthesized compounds and for identifying novel adducts formed through reactions with other molecules, including biomolecules. The formation of covalent adducts between reactive compounds and proteins or DNA is a key area of research in toxicology and drug development. biorxiv.org Methods such as mass-tagging followed by MALDI-TOF-MS or open-mass search algorithms are employed to discover previously uncharacterized adducts where the mass of the modification is unknown. biorxiv.orgnih.gov

For quinazoline (B50416) derivatives, mass spectrometry is routinely used to confirm their molecular weight and fragmentation patterns. In studies of related 6-bromo-quinazoline derivatives, mass spectra provided key evidence for the successful synthesis of the target compounds. nih.gov While specific studies on novel adducts of 6-Bromo-2,4,7-trichloroquinazoline are not widely published, the technique remains paramount for investigating its reactivity and metabolic fate.

| Compound Name | Molecular Ion (m/z) |

|---|---|

| 6-Bromo-3-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)quinazolin-4(3H)-one | 494.1 [M+] |

| 6-Bromo-2-(benzylthio)-3-(4-chlorophenyl)quinazolin-4(3H)-one | 476.1 [M+] |

| 6-Bromo-3-(4-chlorophenyl)-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one | 490.1 [M+] |

| 6-Bromo-3-(4-chlorophenyl)-2-((4-methoxybenzyl)thio)quinazolin-4(3H)-one | 506.1 [M+] |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (2D-NMR)

While one-dimensional (1D) NMR (¹H and ¹³C) provides initial structural information, 2D-NMR techniques are indispensable for the definitive assignment of complex spin systems found in polysubstituted aromatic compounds like this compound. acs.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons.

Furthermore, the Nuclear Overhauser Effect (NOE), observed in experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), is exceptionally powerful for confirming the regioselectivity of substitution patterns. mdpi.com For instance, a NOESY experiment can detect through-space proximity between a proton on a substituent at the C4 position and the H5 proton of the quinazoline core, providing unambiguous evidence of the substituent's location. mdpi.com The structural elucidation of numerous quinazoline derivatives relies on these 2D-NMR methods for complete and accurate characterization. mdpi.comnih.gov

| Nucleus | Chemical Shift (δ, ppm) |

|---|---|

| ¹H-NMR | |

| Aryl-H | 8.34 (d, J = 2.2 Hz, 1H) |

| Aryl-H | 7.81 (dd, J = 8.7, 2.3 Hz, 1H) |

| Aryl-H | 7.55-7.48 (m, 3H) |

| Aryl-H | 7.31-7.25 (m, 4H) |

| Aryl-H | 7.05-6.98 (m, 2H) |

| CH₂ | 4.32 (s, 2H) |

| ¹³C-NMR | |

| C=O | 160.55 |

| C-S | 157.51 |

| C-N | 146.51 |

| Aryl C | 137.83, 135.41, 134.93, 133.42, 130.68, 130.21, 129.81, 129.77, 129.03, 128.71, 127.99 |

| C-Br | 121.35 |

| Aryl C | 119.17 |

| CH₂ | 36.34 |

X-Ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound itself has not been reported in the searched literature, numerous structures of related bromo- and chloro-substituted quinazolines have been published. mdpi.comnih.govresearchgate.net For example, the analysis of a related bromo-quinazoline derivative revealed its monoclinic crystal system and space group, along with the specific dihedral angles between the various ring systems within the molecule. researchgate.net This type of data is invaluable for understanding the steric and electronic effects of the substituents on the molecular geometry.

| Parameter | Value |

|---|---|

| Formula | C₁₈H₁₅BrN₄O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5097(7) |

| b (Å) | 6.6990(5) |

| c (Å) | 23.5623(15) |

| β (°) | 92.038(6) |

| Volume (ų) | 1657.8(2) |

| Z | 4 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a rapid and effective method for identifying the functional groups present in a molecule. measurlabs.com The absorption of infrared radiation excites specific vibrational modes (stretching, bending) within a molecule's covalent bonds. utdallas.edu

For quinazoline derivatives, the IR spectra show characteristic strong absorption bands corresponding to the aromatic ring vibrations. nih.gov Studies on quinazolines report strong bands in the regions of 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹ due to these ring vibrations. nih.gov In halogenated derivatives like this compound, additional bands corresponding to the C-Cl and C-Br stretching vibrations are expected. For instance, in a related trichloromethyl-substituted quinazolinone, C-Cl stretching vibrations were identified in the IR spectrum between 500 and 807 cm⁻¹. rdmodernresearch.com These characteristic frequencies provide corroborating evidence for the presence of the quinazoline core and the specific halogen substituents.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic Ring Vibrations | 1635–1610, 1580–1565, 1520–1475 | nih.gov |

| C-H in-plane deformation | 1290–1010 | nih.gov |

| C-H out-of-plane deformation | 1000–700 | nih.gov |

| C-Cl Stretching | 850–550 | rdmodernresearch.com |

| C-Br Stretching | 690–515 | General Range |

Theoretical and Computational Studies of 6 Bromo 2,4,7 Trichloroquinazoline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to model the electronic structure of halogenated quinazolines, offering a balance between computational cost and accuracy. nrel.gov

Research in this area typically utilizes specific functionals and basis sets to achieve reliable results. For instance, the B3LYP functional is commonly used for geometric and electronic property calculations of similar halogenated heterocycles. mdpi.commdpi.com More modern functionals, such as M06-2X, paired with basis sets like def2-TZVP, have also been benchmarked and found to provide a favorable trade-off between accuracy and computational efficiency for organic molecules. nrel.gov These calculations yield optimized 3D geometries and crucial electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's electronic stability, reactivity, and photophysical properties. mdpi.comresearchgate.net

| Computational Method | Typical Application | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, electronic structure, reaction energies. | nrel.gov |

| B3LYP Functional | Calculation of bond dissociation energies and electronic properties. | mdpi.commdpi.commdpi.com |

| M06-2X/def2-TZVP | Accurate calculation of geometries, enthalpies, and Gibbs free energies. | nrel.gov |

| CAM-B3LYP/6-311++G(d,p) | Assessment of electronic properties and intermolecular interactions. | scielo.br |

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for predicting the regioselectivity of chemical reactions, particularly for complex molecules with multiple reactive sites. In the case of polyhalogenated quinazolines, theoretical calculations can determine the most probable pathway for reactions such as palladium-catalyzed cross-coupling.

While specific studies on 6-bromo-2,4,7-trichloroquinazoline are limited, extensive theoretical work on the closely related analogue, 6-bromo-2,4-dichloroquinazoline (B10380) , provides significant insight. mdpi.comsemanticscholar.org These studies focus on calculating the bond dissociation energies (BDE) of the carbon-halogen bonds to predict their relative reactivity.

Theoretical calculations at the B3LYP level show that the Csp²–Br bond is intrinsically weaker than the C(4)–Cl bond. mdpi.commdpi.commdpi.comresearchgate.net However, experimental results and further computational analysis reveal that palladium-catalyzed cross-coupling reactions, such as Sonogashira, Stille, and Suzuki-Miyaura couplings, selectively occur at the C-4 position. mdpi.commdpi.comsemanticscholar.org This counterintuitive reactivity is attributed to two main factors:

α-Nitrogen Effect : The nitrogen atom at position 3 (N-3) is electron-withdrawing, which increases the electrophilicity and reactivity of the adjacent C-4 position. mdpi.commdpi.comnih.gov

Transition State Stabilization : During the oxidative-addition step of the catalytic cycle, the interaction between the palladium catalyst's d-orbitals and the heterocycle's π* LUMO is stronger at the C-4 position. This coordination stabilizes the transition state, favoring C(4)-Cl bond activation over the weaker C(6)-Br bond. mdpi.commdpi.comresearchgate.net

| Bond | Calculated BDE (kcal/mol) | Computational Level | Reference |

|---|---|---|---|

| C(4)-Cl | 84.8 | B3LYP | mdpi.commdpi.comsemanticscholar.orgresearchgate.net |

| C(6)-Br | 83.0 | B3LYP | mdpi.commdpi.comsemanticscholar.orgresearchgate.net |

These findings suggest that for this compound, the C-4 position would be the most reactive site for nucleophilic substitution and metal-catalyzed cross-coupling reactions, despite the presence of a weaker C-Br bond.

Molecular Modeling for Non-Biological Material Interactions

Molecular modeling extends beyond predicting reaction outcomes to exploring how molecules interact with each other and with surfaces, which is crucial for the design of new non-biological materials. For halogenated quinazolines, computational studies can predict photophysical properties and intermolecular interactions relevant to materials science.

Studies on similar polysubstituted quinazolines use DFT and time-dependent DFT (TD-DFT) to investigate electronic absorption and emission spectra. mdpi.comresearchgate.net These calculations help to understand intramolecular charge transfer (ICT) characteristics, which are vital for developing chromophores and other photoactive materials. researchgate.net

Furthermore, molecular modeling can elucidate the non-covalent interactions that govern the solid-state structure of a material. For substituted aromatic compounds, computational methods can quantify the strength of intermolecular interactions such as:

Halogen bonding (e.g., Br···Br or Br···N).

Hydrogen bonding (e.g., C-H···O). scielo.br

π-π stacking interactions.

| Interaction Type | Significance in Materials Science | Modeling Approach |

|---|---|---|

| Intramolecular Charge Transfer (ICT) | Governs properties of chromophores, dyes, and optical materials. | TD-DFT Calculations |

| Intermolecular Interactions (H-bonding, Halogen bonding) | Determines crystal packing, polymorphism, and solid-state properties. | DFT with counterpoise correction |

| π-π Stacking | Influences the structure of organic semiconductors and conductive materials. | DFT, Molecular Mechanics |

Analysis of Aromaticity and Electron Density Distribution

Understanding the distribution of electrons within a molecule is key to predicting its reactivity and properties. Computational techniques such as Natural Bond Orbital (NBO) analysis and the calculation of Molecular Electrostatic Potential (MEP) maps provide detailed insights into aromaticity and electron density.

Molecular Electrostatic Potential (MEP) maps visualize the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying regions of positive and negative potential.

Negative Regions (Red/Yellow) : Indicate electron-rich areas, which are susceptible to electrophilic attack.

Positive Regions (Blue) : Indicate electron-poor areas, which are susceptible to nucleophilic attack.

For quinazoline (B50416) systems, electron density calculations show significant electron depletion at the C-2 and C-4 positions due to the electron-withdrawing effect of the pyrimidine (B1678525) ring nitrogens. thieme-connect.de This makes these positions the primary sites for nucleophilic substitution. Conversely, the benzene (B151609) portion of the ring is deactivated towards electrophilic attack. thieme-connect.de The presence of three electron-withdrawing chlorine atoms and one bromine atom on the this compound scaffold would further enhance the electrophilicity of the carbon backbone, particularly at the unsubstituted positions, while the regions around the nitrogen and halogen atoms would exhibit negative electrostatic potential due to their lone pairs.

Role As a Synthetic Intermediate and Precursor for Complex Molecules

Application in the Synthesis of Heterocyclic Compounds

The primary utility of 6-Bromo-2,4,7-trichloroquinazoline lies in its application as a scaffold for developing polysubstituted heterocyclic compounds through metal-catalyzed cross-coupling reactions. The quinazoline (B50416) core is a component of various biologically active compounds, making this a critical area of research. nih.gov

The reactivity of the halogen substituents is governed by both the type of halogen and its position on the quinazoline ring. Generally, the order of reactivity for carbon-halogen bonds in such cross-coupling reactions is C-I > C-Br >> C-Cl. mdpi.comnih.gov However, the electronic effects of the heterocyclic ring significantly influence this trend. For polyhalogenated quinazolines, the C-4 chloro position is particularly electrophilic and is preferentially substituted in palladium-catalyzed reactions due to the "α-nitrogen effect". mdpi.comresearchgate.netmdpi.com This effect enhances the reactivity of the C-4 position towards oxidative addition of the palladium catalyst. mdpi.com Following substitution at C-4, the C-6 bromo position is typically the next most reactive site, allowing for a second, different functional group to be introduced. The chloro groups at C-2 and C-7 are the least reactive, providing further handles for subsequent transformations under more forcing conditions.

This differential reactivity has been exploited in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille reactions, to synthesize a range of novel quinazoline derivatives. For instance, studies on the closely related 6-bromo-2,4-dichloroquinazoline (B10380) show that Sonogashira coupling with terminal alkynes occurs exclusively at the C-4 position. mdpi.com Similarly, Stille cross-coupling reactions resulted in a mixture of products with the major product arising from substitution at C-4 and the minor at C-6. mdpi.com Research on 2,4,7-trichloroquinazoline (B1295576) has also demonstrated that Suzuki-Miyaura cross-coupling with arylboronic acids favors the C-4 position. nih.govmdpi.com

This predictable, stepwise functionalization allows this compound to serve as a versatile platform for generating libraries of complex heterocyclic molecules with precisely controlled substitution patterns.

Table 1: Regioselective Cross-Coupling Reactions on Related Halogenated Quinazolines This table summarizes findings from closely related quinazoline structures, illustrating the synthetic principles applicable to this compound.

| Starting Material | Reaction Type | Reagents & Conditions | Position of Substitution | Product Type | Reference(s) |

|---|---|---|---|---|---|

6-bromo-2,4-dichloroquinazoline |

Sonogashira | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, NEt₃, THF, r.t. | C-4 (exclusive) | 4-Alkynyl-6-bromo-2-chloroquinazoline | mdpi.comresearchgate.net |

6-bromo-2,4-dichloroquinazoline |

Stille | Trimethylalane, Pd(PPh₃)₄, THF, reflux | C-4 (major), C-6 (minor) | Mixture of 4-methyl and 6-methyl products | mdpi.com |

2,4,7-trichloroquinazoline |

Suzuki-Miyaura | Arylboronic acid, Pd(OAc)₂, PPh₃, 75 °C | C-4 (preferential) | 4-Aryl-2,7-dichloroquinazoline | nih.govmdpi.com |

2,4,7-trichloroquinazoline |

Nucleophilic Substitution | Isopropyl mercaptan, NaH | C-4 (exclusive) | 4-(Isopropylthio)-2,7-dichloroquinazoline | nih.gov |

Utility in Constructing Macrocyclic Structures

While direct literature examples of this compound being used to form macrocycles are not prevalent, its structure makes it an ideal candidate for such applications. Macrocycle synthesis often relies on building blocks that possess multiple reactive sites, allowing for cyclization with linker molecules. The four distinct halogenated positions on this compound offer multiple points for connection.

For example, palladium-catalyzed amination reactions are used to synthesize macrocycles from di-halogenated aromatic compounds and polyamines. nih.gov A similar strategy could, in principle, be applied to this compound. By selectively reacting two of its halogenated sites (e.g., the C-4 chloro and C-6 bromo positions) with a diamine or a diol under high-dilution conditions, it could form the rigid portion of a novel macrocyclic structure. The remaining chloro groups at the C-2 and C-7 positions could then be used for further functionalization to fine-tune the properties of the macrocycle. The synthesis of Schiff base macrocycles, which can be influenced by solvent or guest molecules, represents another pathway where a dicarbonyl-functionalized quinazoline, derived from the parent compound, could be a valuable precursor. researchgate.net

Contribution to the Development of Novel Organic Frameworks

Novel porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are constructed from molecular building blocks—metal nodes and organic linkers for MOFs, and organic linkers for COFs. tcichemicals.comnih.govd-nb.info The properties of these frameworks, such as pore size and functionality, are determined by the geometry and chemical nature of the linkers.

This compound possesses the key attributes of a potential organic linker. It is a rigid aromatic structure, which is crucial for creating ordered, crystalline frameworks. Furthermore, its four C-X bonds provide multiple connection points for building out a two-dimensional or three-dimensional network. Through established cross-coupling reactions, the bromine and chlorine atoms can be replaced with functional groups (like carboxylates or amines) that are capable of coordinating to metal ions to form MOFs or reacting with other organic linkers to form COFs. tcichemicals.com Supplier catalogs for chemical building blocks sometimes categorize isomers like 8-Bromo-2,4,6-trichloroquinazoline as MOF or COF linkers, indicating the recognized potential of this class of compounds in materials science. ambeed.com Therefore, this compound represents a promising, yet underexplored, candidate for designing novel organic frameworks with potentially unique electronic and adsorptive properties.

Use in Catalyst Design

The available research consistently shows that this compound and its close analogs function as substrates in metal-catalyzed reactions, rather than as components of the catalysts themselves. nih.govmdpi.comnih.gov The synthesis of complex molecules from this building block is heavily reliant on the use of external catalysts, most commonly those based on palladium. researchgate.netmdpi.com

In these reactions, the quinazoline derivative is the molecule being transformed, while the palladium complex facilitates the carbon-carbon or carbon-heteroatom bond formation. There is currently no evidence in the reviewed literature to suggest that this compound is used as a ligand to coordinate with a metal center to form a catalytically active species. Its primary and well-established role is that of a versatile building block, providing the structural foundation for the target molecule through reactions that are enabled by catalysts.

Future Directions and Emerging Research Avenues for 6 Bromo 2,4,7 Trichloroquinazoline

Development of Novel Catalytic Transformations

The reactivity of the carbon-halogen bonds in 6-Bromo-2,4,7-trichloroquinazoline is ripe for exploration through modern catalytic methods. While traditional cross-coupling reactions are a mainstay, the future lies in developing more sophisticated and selective catalytic transformations.

Recent advancements in the functionalization of quinazoline (B50416) scaffolds highlight the potential for innovative catalytic approaches. chim.it Transition-metal-catalyzed reactions, in particular, have proven to be indispensable tools for the synthesis of complex pharmaceutical ingredients. frontiersin.org For this compound, research could focus on:

Selective C-H Activation: Transition-metal-catalyzed C-H activation offers a direct and atom-economical way to forge new carbon-carbon and carbon-heteroatom bonds. benthamdirect.comnih.gov Future studies could explore the regioselective C-H functionalization of the quinazoline core, potentially at the C-5 or C-8 positions, which are not halogenated. Cobalt-catalyzed C-H activation, which has been used for the synthesis of other quinazolines, could be a promising avenue. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling novel transformations under mild conditions. derpharmachemica.comacs.org This methodology could be applied to this compound to achieve unique bond formations, such as the introduction of complex alkyl or aryl groups. frontiersin.orgresearchgate.net For instance, a relay strategy combining Brønsted acid and visible-light photoredox catalysis could be explored for the construction of novel quinazolinone derivatives from this starting material. sioc-journal.cn

Dual Catalysis: Combining different catalytic modes, such as transition metal catalysis and photoredox catalysis, can unlock unprecedented reactivity. This dual catalytic approach could be employed for the selective functionalization of the different halogen atoms on the quinazoline ring, leveraging their distinct electronic properties.

The development of these novel catalytic transformations will not only expand the chemical space accessible from this compound but also provide more efficient and sustainable routes to valuable chemical entities.

| Catalytic Strategy | Potential Application for this compound | Key Advantages |

| Selective C-H Activation | Functionalization at non-halogenated positions (C-5, C-8) | Atom economy, direct bond formation |

| Photoredox Catalysis | Introduction of complex substituents under mild conditions | Use of visible light, high functional group tolerance |

| Dual Catalysis | Selective and differential functionalization of C-Br and C-Cl bonds | Access to unprecedented reactivity and molecular complexity |

Exploration of Unconventional Reaction Conditions

Moving beyond traditional benchtop synthesis, the exploration of unconventional reaction conditions can offer significant advantages in terms of reaction speed, efficiency, and safety, particularly when dealing with polyhalogenated compounds like this compound.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate organic reactions, often leading to higher yields and cleaner product profiles. derpharmachemica.comacs.org This technique could be particularly beneficial for the synthesis and subsequent functionalization of this compound, enabling rapid access to a library of derivatives. frontiersin.orgasianpubs.org Microwave-assisted protocols have been successfully employed for the synthesis of various quinazoline derivatives, demonstrating the potential for this technology. nih.govresearchgate.net

Sonochemistry: The use of ultrasound in chemical reactions, known as sonochemistry, can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. Current time information in Vanderburgh County, US.beilstein-journals.orgresearchgate.net This can be particularly useful for heterogeneous reactions or for overcoming activation barriers in the functionalization of the sterically hindered positions of the quinazoline core. Ultrasound-assisted synthesis has been successfully applied to the preparation of various heterocyclic compounds. acs.orgnih.gov

Mechanochemistry: Solid-state synthesis using ball milling, or mechanochemistry, offers a solvent-free and often more environmentally friendly approach to chemical synthesis. beilstein-journals.orgmdpi.comacs.org This technique could be explored for the synthesis of this compound itself or for its subsequent reactions, potentially leading to different product selectivities compared to solution-phase methods. nih.govrsc.org

The adoption of these unconventional reaction conditions can pave the way for more sustainable and efficient synthetic routes to novel quinazoline derivatives.

| Reaction Condition | Potential Benefits for this compound Chemistry |

| Microwave Irradiation | Accelerated reaction times, improved yields, cleaner reactions |

| Sonochemistry | Enhanced reaction rates, particularly for heterogeneous systems |

| Mechanochemistry | Solvent-free synthesis, potential for novel reactivity |

Integration into Flow Chemistry Systems

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages for the synthesis and manipulation of highly reactive intermediates and for process optimization and scale-up. dntb.gov.uaacs.org The integration of this compound chemistry into flow systems represents a significant area for future research.

The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can be particularly advantageous for managing the often-exothermic and rapid reactions associated with polyhalogenated heterocycles. researchgate.net This enhanced control can lead to improved yields, higher selectivity, and enhanced safety, especially when handling potentially hazardous reagents or intermediates. Recent advances have demonstrated the successful application of flow chemistry in the synthesis of functionalized quinazolines, including those involving reactive organometallic intermediates. acs.orgresearchgate.net

Future research could focus on developing continuous flow processes for:

The selective mon-functionalization of one of the halogen atoms of this compound.

Telescoped reactions where the initial product of a flow reaction is immediately used in a subsequent transformation without isolation.

The generation and in-situ trapping of highly reactive intermediates derived from this compound.

The development of robust flow chemistry protocols will be crucial for the scalable and safe production of novel materials and intermediates derived from this versatile building block.

Design of Advanced Material Precursors (Non-Biological)

The unique electronic properties of the quinazoline scaffold make it an attractive candidate for the development of advanced non-biological materials, particularly in the field of optoelectronics. acs.orgbeilstein-journals.org Polyhalogenated derivatives like this compound serve as ideal starting materials for the synthesis of π-extended conjugated systems with tailored photophysical properties. dntb.gov.ua

Recent research has demonstrated that quinazoline derivatives can be incorporated into:

Organic Light-Emitting Diodes (OLEDs): Quinazoline-based compounds have been successfully used as host materials for phosphorescent OLEDs and as emitters themselves, exhibiting properties like thermally activated delayed fluorescence (TADF). beilstein-journals.orgrsc.org The ability to selectively functionalize the different halogen positions of this compound would allow for the precise tuning of the electronic and photophysical properties of the resulting materials, leading to the development of highly efficient OLEDs with targeted emission colors. beilstein-journals.org

Luminescent Sensors: The quinazoline core can be functionalized to create molecules that exhibit changes in their fluorescence properties in response to external stimuli, such as pH or the presence of specific analytes. The multiple reaction sites on this compound provide ample opportunity to append recognition units and signaling moieties for the design of novel chemosensors.

The systematic exploration of Suzuki-Miyaura and Sonogashira cross-coupling reactions on the this compound core will be instrumental in creating a diverse library of materials for these applications.

| Material Application | Role of this compound | Potential Advantages |

| Organic Light-Emitting Diodes (OLEDs) | Precursor for emissive or host materials | Tunable electronic properties, potential for high efficiency |

| Luminescent Sensors | Scaffold for attaching recognition and signaling units | Multiple sites for functionalization, potential for high sensitivity |

Computational Predictions for Undiscovered Reactivity

Computational chemistry provides a powerful tool for predicting the reactivity and selectivity of chemical reactions, thereby guiding experimental design and accelerating the discovery of new transformations. nih.govacs.orgucla.edu For a polyhalogenated system like this compound, computational methods are invaluable for predicting the relative reactivity of the different carbon-halogen bonds.

The regioselectivity of metal-catalyzed cross-coupling reactions on polyhalogenated heterocycles does not always follow the simple trend of C-I > C-Br > C-Cl. acs.org Factors such as the electronic nature of the heterocyclic ring and the specific catalytic system employed play a crucial role. nih.gov

Future computational studies on this compound should focus on:

Density Functional Theory (DFT) Calculations: To determine the bond dissociation energies (BDEs) of the C-Br and C-Cl bonds and to model the transition states of various catalytic cycles. This will allow for the prediction of the most likely site of reaction under different conditions.

Molecular Orbital Analysis: Examination of the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the electrophilicity of the different carbon atoms, helping to predict the site of nucleophilic attack or oxidative addition in cross-coupling reactions. acs.org

Reaction Mechanism Elucidation: Computational modeling can be used to explore the detailed mechanisms of novel catalytic reactions, providing a deeper understanding of the factors that control reactivity and selectivity.

By leveraging the predictive power of computational chemistry, researchers can more efficiently explore the vast chemical space offered by this compound and uncover new and unexpected reactivity patterns.

| Computational Method | Application to this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of bond dissociation energies and transition state energies | Relative reactivity of C-X bonds, reaction barriers |

| Molecular Orbital Analysis (LUMO) | Identification of most electrophilic sites | Prediction of regioselectivity in nucleophilic reactions |

| Reaction Mechanism Modeling | In-depth study of catalytic cycles | Understanding of reaction pathways and catalyst behavior |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-Bromo-2,4,7-trichloroquinazoline, and how can reaction conditions be optimized to improve yield?

- Methodology : Begin with a halogenated quinazoline precursor (e.g., 2,4,6-trichlorotriazine) and introduce bromine via electrophilic substitution. Reflux in glacial acetic acid with stoichiometric control of brominating agents (e.g., NBS or Br₂ in acetic acid) for 3–4 hours, followed by recrystallization in ethanol to isolate the product . Monitor reaction progress via TLC (cyclohexane:ethyl acetate, 2:1) to confirm intermediate formation. Adjust molar ratios and solvent polarity to mitigate side reactions (e.g., over-bromination).

Q. How can researchers ensure purity and stability during purification and storage of halogenated quinazolines?

- Methodology : Post-synthesis, purify via column chromatography (silica gel, gradient elution with dichloromethane/methanol) to remove unreacted bromine or chlorinated byproducts. For stability, store under inert atmosphere (argon) at 2–8°C in amber vials to prevent photodegradation of the bromine substituent . Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodology : Use FT-IR to identify key functional groups (C-Br stretch at ~528 cm⁻¹, C-Cl at ~750 cm⁻¹). ¹H NMR (DMSO-d₆) will show aromatic protons as complex multiplets (δ 7.3–8.1 ppm), while ¹³C NMR confirms halogenation patterns (C-Br at ~110 ppm, C-Cl at ~125 ppm) . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 243.49 for C₈H₄BrClN₂) .

Advanced Research Questions

Q. How does the electronic environment of this compound influence regioselectivity in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing effects of Br (para to Cl at position 2) and Cl (positions 4 and 7) create distinct reactivity. Use DFT calculations to map partial charges and predict substitution sites. Experimentally, test with amines (e.g., piperidine) in DMF at 60°C; the Cl at position 2 is more reactive due to reduced steric hindrance compared to position 7. Monitor via LC-MS to track intermediate formation .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved when analyzing halogenated quinazoline derivatives?

- Methodology : Contradictions may arise from solvent-dependent conformational changes or residual paramagnetic impurities. Re-run NMR in deuterated solvents with varying polarities (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent effects. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, coupling between H-5 and H-8 protons may cause unexpected splitting in DMSO due to hydrogen bonding .

Q. What strategies are effective for designing multi-step syntheses of this compound derivatives with modified substituents?

- Methodology : Prioritize orthogonal protecting groups (e.g., tert-butoxycarbonyl for amines) to enable sequential functionalization. For example:

Brominate 2,4,7-trichloroquinazoline at position 6 using Br₂/FeCl₃ .

Replace Cl at position 4 with a methoxy group via SNAr reaction with NaOMe in methanol .

Introduce a fluorophenyl group at position 2 via Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DME) .

Optimize each step via DoE (Design of Experiments) to minimize side reactions and maximize yield .

Methodological Notes

- Controlled Bromination : Bromine’s volatility necessitates slow addition under reflux to avoid exothermic side reactions. Use a jacketed reactor for temperature control .

- Data Validation : Cross-reference spectral data with computational models (e.g., Gaussian for NMR chemical shift prediction) to resolve ambiguities .

- Safety Protocols : Handle halogenated compounds in fume hoods with PPE (nitrile gloves, face shields) due to potential lachrymatory and corrosive hazards .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.